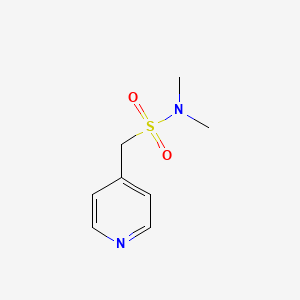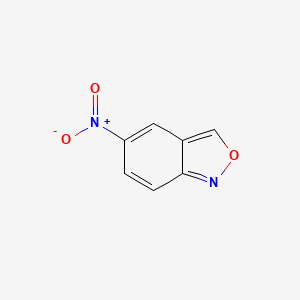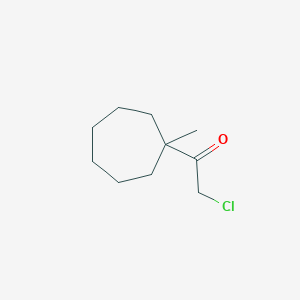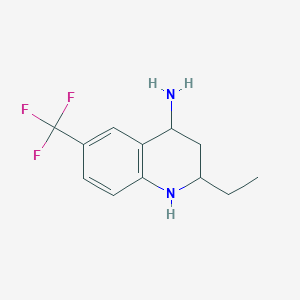
Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroquinone core substituted with a di-2’-chloroethylamino group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with hydroquinone and 2-chloroethylamine as the primary starting materials.
Substitution Reaction: The hydroquinone undergoes a substitution reaction with 2-chloroethylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position of the hydroquinone ring.
Industrial Production Methods
Industrial production of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives with different substitution patterns.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethylamino group under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced hydroquinone derivatives, and various substituted hydroquinone compounds.
科学研究应用
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- involves its interaction with cellular components, particularly DNA. The chloroethylamino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also targets specific enzymes involved in DNA repair, further enhancing its anticancer effects.
相似化合物的比较
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- can be compared with other similar compounds, such as:
Melphalan: An alkylating agent used in cancer treatment, which also contains a chloroethylamino group.
Chlorambucil: Another alkylating agent with a similar mechanism of action but different chemical structure.
Sarcolysine: A compound with a similar chloroethylamino group, known for its antitumor activity.
Uniqueness
The uniqueness of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- lies in its specific substitution pattern on the hydroquinone core, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with DNA and its potential as a multifunctional reagent in chemical synthesis make it a valuable compound in scientific research.
属性
CAS 编号 |
63884-42-4 |
|---|---|
分子式 |
C11H15Cl2NO3 |
分子量 |
280.14 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C11H15Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7,15-16H,2-5H2,1H3 |
InChI 键 |
JTUARZHCHIJJGF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
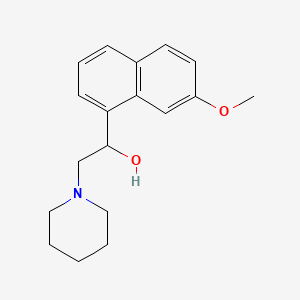
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)

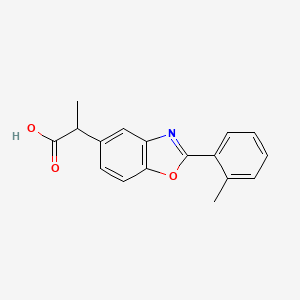
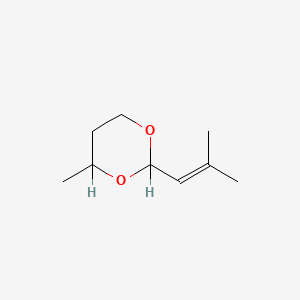
![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)
